molecular formula C21H20N2O3S2 B14812494 (2E)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B14812494
M. Wt: 412.5 g/mol
InChI Key: WMEMWGQAKZWGDL-JLHYYAGUSA-N
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Description

N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonamide group, a phenyl ring, and a thienyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide typically involves multiple steps, including the formation of the sulfonamide group and the acrylamide moiety. Common synthetic routes may involve:

    Formation of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine, such as 2-phenylethylamine, under basic conditions.

    Formation of the Acrylamide Moiety: This can be achieved through the reaction of an appropriate acrylate with a thienyl derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thienyl and phenyl groups may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(2-furyl)acrylamide: Similar structure but with a furan ring instead of a thienyl ring.

    N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(2-pyridyl)acrylamide: Contains a pyridyl ring, offering different electronic properties.

Uniqueness

N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide is unique due to its combination of a sulfonamide group, a phenyl ring, and a thienyl group. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

(E)-N-[4-(2-phenylethylsulfamoyl)phenyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C21H20N2O3S2/c24-21(13-10-19-7-4-16-27-19)23-18-8-11-20(12-9-18)28(25,26)22-15-14-17-5-2-1-3-6-17/h1-13,16,22H,14-15H2,(H,23,24)/b13-10+

InChI Key

WMEMWGQAKZWGDL-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3

Origin of Product

United States

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